molecular formula C14H19N5 B3852349 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyridin-2-ylpiperazine

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B3852349
M. Wt: 257.33 g/mol
InChI Key: NAGRVTOCAMJECC-UHFFFAOYSA-N
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Description

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that features a unique combination of imidazole, pyridine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyridin-2-ylpiperazine typically involves multiple steps, starting with the preparation of the imidazole and pyridine intermediates. One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions, often using nickel-catalyzed addition to nitriles . The piperazine ring is then introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyridin-2-ylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperazine ring can interact with various biological macromolecules, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyridin-2-ylpiperazine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-12-13(17-11-16-12)10-18-6-8-19(9-7-18)14-4-2-3-5-15-14/h2-5,11H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGRVTOCAMJECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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